2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate
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Overview
Description
2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to an ethenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group can be introduced via electrophilic aromatic substitution reactions, and the ethenylcarbamate moiety can be attached through carbamate formation reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-efficiency catalysts, and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamate moiety using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Amines, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxolane ring can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, while the ethenylcarbamate moiety can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features but lacking the phenyl and ethenylcarbamate groups.
2-Phenyl-1,3-dioxolane: Similar to 2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate but without the ethenylcarbamate moiety.
3-(1,3-Dioxolan-2-yl)phenyl acetate: Contains a dioxolane ring and phenyl group but with an acetate moiety instead of ethenylcarbamate.
Uniqueness
This compound is unique due to its combination of a dioxolane ring, phenyl group, and ethenylcarbamate moiety.
Properties
CAS No. |
88310-42-3 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-ethenylcarbamate |
InChI |
InChI=1S/C12H13NO4/c1-2-13-12(14)17-10-6-4-3-5-9(10)11-15-7-8-16-11/h2-6,11H,1,7-8H2,(H,13,14) |
InChI Key |
NJSNGPJMDDPNRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)OC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
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